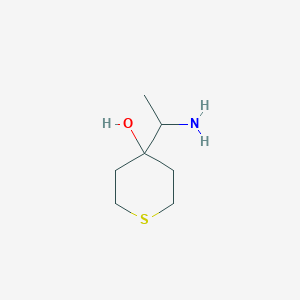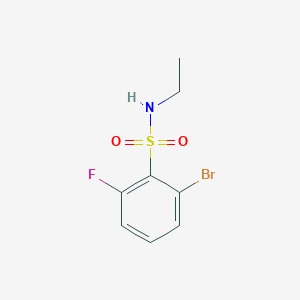amine](/img/structure/B13273906.png)
[(2,6-Difluorophenyl)methyl](2-ethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorophenyl)methylamine is an organic compound with the molecular formula C₁₁H₁₅F₂NO. It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to an ethoxyethylamine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,6-Difluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2,6-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the ethoxyethylamine moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2,6-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(2,6-Difluorophenyl)methylamine: Similar structure but with an ethyl group instead of an ethoxyethyl group.
(2,6-Difluorophenyl)methylamine: Contains a fluoroethyl group instead of an ethoxyethyl group.
(2,4-Difluorophenyl)methyl(2-ethoxyethyl)amine: Differs in the position of the fluorine atoms on the phenyl ring.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity of (2,6-Difluorophenyl)methylamine.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-2-15-7-6-14-8-9-10(12)4-3-5-11(9)13/h3-5,14H,2,6-8H2,1H3 |
InChI Key |
BBQNICHBKFTUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13273824.png)






amine](/img/structure/B13273871.png)


![3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)

![2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13273908.png)

